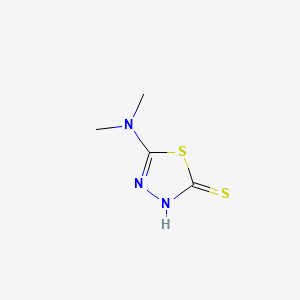

5-(dimethylamino)-1,3,4-thiadiazole-2-thiol

描述

5-(dimethylamino)-1,3,4-thiadiazole-2-thiol is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dimethylamino group and a thioketone functional group, which contribute to its unique chemical properties and reactivity.

属性

IUPAC Name |

5-(dimethylamino)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S2/c1-7(2)3-5-6-4(8)9-3/h1-2H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNMLXOFZGQTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388842 | |

| Record name | 5-(dimethylamino)-2,3-dihydro-1,3,4-thiadiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2810-66-4 | |

| Record name | NSC222395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(dimethylamino)-2,3-dihydro-1,3,4-thiadiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization from Amidrazones and Carbon Disulfide

Comparative Data Table of Preparation Methods

Detailed Research Findings

Spectroscopic Characterization: The synthesized this compound typically exists in a tautomeric equilibrium between thiol and thione forms, with NMR and FTIR spectra confirming the presence of the thiol or thione groups depending on the solvent and conditions.

Reaction Efficiency: Microwave-assisted cyclization markedly reduces reaction times from hours to minutes while improving yields and purity, as demonstrated in several studies.

Environmental Impact: Green synthetic protocols utilizing solvent-free or benign solvents and microwave irradiation have proven to be more environmentally sustainable and economically viable for large-scale synthesis.

Mechanistic Insights: The methylation-cyclization method involves initial S- and N-methylation followed by intramolecular nucleophilic attack by the thiol group, leading to ring closure and elimination of dimethylaniline, which is a key step for introducing the dimethylamino group at the 5-position.

化学反应分析

Types of Reactions

5-(dimethylamino)-1,3,4-thiadiazole-2-thiol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thioketone group to a thiol or other reduced forms.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

科学研究应用

Synthesis and Characterization

The synthesis of 5-(dimethylamino)-1,3,4-thiadiazole-2-thiol typically involves reactions that yield derivatives with varied functional groups, enhancing their biological activities. Characterization techniques such as FT-IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Key Synthesis Methods:

- Condensation Reactions: Often used to create thiadiazole derivatives.

- Mannich Reaction: This approach has been noted for synthesizing various derivatives with enhanced pharmacological properties .

Biological Activities

Research has demonstrated that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies indicate that derivatives of this compound possess notable antimicrobial properties against a range of pathogens:

- Gram-positive bacteria: Effective against Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria: Showed activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungal strains: Exhibited antifungal activity against Aspergillus niger and Aspergillus fumigatus .

Anticancer Properties

The compound has been investigated for its anticancer potential:

- Some derivatives have shown cytostatic effects in vitro, suggesting a mechanism that inhibits cancer cell proliferation .

- The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways.

Neuropharmacological Effects

Recent studies have highlighted the antidepressant activity of certain derivatives:

- Compounds derived from this compound have demonstrated significant reductions in immobility time in animal models compared to standard antidepressants like imipramine .

Agricultural Applications

In agriculture, this compound has been explored as a plant growth stimulant:

- Its role in enhancing plant growth and resistance to diseases makes it a potential candidate for agricultural formulations aimed at improving crop yield and health .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several synthesized thiadiazole derivatives against clinical isolates. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced antibacterial activity compared to standard antibiotics.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 32.6 | Antibacterial |

| Compound B | 47.5 | Antifungal |

Case Study 2: Antidepressant Activity

In a controlled study assessing the antidepressant effects of new imine derivatives of this compound:

作用机制

The mechanism of action of 5-(dimethylamino)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thioketone group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s biological effects .

相似化合物的比较

Similar Compounds

- 5-(Dimethylamino)-1,3,4-thiadiazole-2-thione

- 5-(Dimethylamino)-2,3-dihydro-1,3,4-oxadiazole-2-thione

- 5-(Dimethylamino)-2,3-dihydro-1,3,4-triazole-2-thione

Uniqueness

5-(dimethylamino)-1,3,4-thiadiazole-2-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a dimethylamino group and a thioketone group allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research .

生物活性

5-(Dimethylamino)-1,3,4-thiadiazole-2-thiol is a compound belonging to the class of thiadiazoles, which have garnered attention for their diverse biological activities. This article will explore the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties.

Structure and Synthesis

This compound features a thiadiazole ring substituted with a dimethylamino group and a thiol (-SH) functional group. The synthesis typically involves the reaction of appropriate hydrazones or thiosemicarbazones with various electrophiles under mild conditions to yield the desired thiadiazole derivatives .

1. Antimicrobial Activity

The antimicrobial properties of this compound have been investigated in several studies. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies indicate that derivatives of 1,3,4-thiadiazoles exhibit MIC values ranging from 31.25 μg/mL to 125 μg/mL against pathogens such as E. coli and Staphylococcus aureus .

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 5-Dimethylamino-1,3,4-thiadiazole-2-thiol | E. coli | 62.5 | |

| 5-Dimethylamino-1,3,4-thiadiazole-2-thiol | S. aureus | 31.25 |

2. Antitumor Activity

The compound has also been evaluated for its potential antitumor effects. In vitro studies using MTT assays have demonstrated that certain derivatives exhibit cytotoxicity against cancer cell lines.

- IC50 Values : The IC50 values for various synthesized derivatives range from 10 μM to 50 μM, indicating promising selectivity towards cancer cells compared to normal cells.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 5-Dimethylamino-1,3,4-thiadiazole-2-thiol | HeLa (Cervical Cancer) | 25 | |

| 5-Dimethylamino-1,3,4-thiadiazole-2-thiol | MCF-7 (Breast Cancer) | 30 |

3. Other Pharmacological Activities

In addition to antimicrobial and antitumor activities, thiadiazoles have been reported to exhibit anti-inflammatory and analgesic properties.

- Mechanism of Action : The proposed mechanisms include inhibition of specific enzymes involved in inflammatory pathways and modulation of neurotransmitter levels in the central nervous system .

Case Studies

Several case studies have highlighted the efficacy of thiadiazoles in treating infections and tumors:

- Antibacterial Study : A study conducted on a series of thiadiazole derivatives showed that modifications at the C-5 position significantly enhanced antibacterial activity against multidrug-resistant strains .

- Anticancer Research : Research involving the synthesis of new derivatives linked to known anticancer agents revealed that these compounds could synergistically enhance cytotoxic effects against resistant cancer cell lines .

常见问题

Q. What are the standard synthetic routes for 5-(dimethylamino)-1,3,4-thiadiazole-2-thiol?

The compound is typically synthesized via cyclization of thiosemicarbazide derivatives with carbon disulfide (CS₂) under alkaline conditions (e.g., using potassium carbonate or sodium carbonate). Subsequent functionalization with dimethylamine or its derivatives introduces the dimethylamino group. Characterization via IR (C=S and N-H stretches), ¹H-NMR (thiol proton at ~13 ppm), and elemental analysis ensures structural fidelity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key methods include:

- IR spectroscopy : Identifies thiol (-SH, ~2500 cm⁻¹) and thiadiazole ring vibrations.

- ¹H-NMR : Detects aromatic protons (if present) and the dimethylamino group (singlet at ~3.0 ppm).

- Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns (e.g., loss of SH or CH₃ groups) .

Q. How can researchers optimize the yield of this compound during synthesis?

Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, and maintain reaction temperatures between 60–80°C. Catalytic bases like K₂CO₃ improve cyclization efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of the thiol group .

Q. What biological activities are associated with this compound?

Thiadiazole derivatives exhibit antibacterial, antifungal, and anticancer activities. The thiol (-SH) and dimethylamino groups enhance interactions with microbial enzymes (e.g., dihydrofolate reductase) and DNA, respectively. Standard assays include MIC (minimum inhibitory concentration) testing and MTT cytotoxicity assays .

Advanced Research Questions

Q. How can ultrasound irradiation improve synthesis efficiency?

Sonication enhances reaction kinetics by promoting cavitation, which increases reagent mixing and reduces reaction time (e.g., from 6 hours to 2 hours). This method is particularly effective for alkylation or coupling steps, improving yields by 15–20% .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or substituent effects. Systematic SAR (structure-activity relationship) studies, using derivatives with varied substituents (e.g., benzyl, aryl), can isolate key functional groups responsible for activity. Cross-validation via multiple assays (e.g., disk diffusion vs. broth microdilution) is recommended .

Q. How to address spectral discrepancies in ¹H-NMR data for thiadiazole derivatives?

- Use deuterated DMSO-d₆ to stabilize thiol protons and prevent exchange broadening.

- Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives.

- Verify purity via HPLC before analysis to exclude solvent or impurity artifacts .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) with enzymes like β-lactamase or topoisomerase II identifies binding modes. Parameters include:

- Grid box size : 60 × 60 × 60 ų centered on the active site.

- Scoring functions : AMBER or CHARMM force fields for energy minimization. Validate predictions with in vitro enzyme inhibition assays .

Q. How to design derivatives for enhanced pharmacokinetic properties?

Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility. LogP calculations (via ChemDraw or MarvinSuite) guide lipophilicity optimization. Metabolically stable substituents (e.g., trifluoromethyl) reduce hepatic clearance in preclinical models .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

The thiol group acts as a soft nucleophile, attacking electrophilic centers (e.g., α-carbon of alkyl halides). DFT calculations reveal charge distribution: sulfur atoms in the thiadiazole ring exhibit partial positive charges, directing regioselectivity. Kinetic studies (e.g., Eyring plots) quantify activation parameters for optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。